Engineered Electronic Properties: HOMO-LUMO Gap Differentiation from Unsubstituted and Methyl Analogs
The electron-withdrawing nitro group in 6-nitro-3H-quinoxalin-2-one (Q3) dramatically alters its frontier molecular orbital energies compared to quinoxalin-2(1H)-one (Q1) and 6-methylquinoxalin-2(1H)-one (Q2). DFT calculations at the B3LYP/6-31G* level reveal distinct HOMO and LUMO energies and a significantly different energy gap (ΔE), global hardness (η), and electrophilicity (ω) for Q3, directly impacting its electron transfer capability and inhibition efficiency in corrosive environments . This electronic tuning is a direct consequence of the 6-nitro substitution and is not achievable with the unsubstituted or electron-donating methyl analog.
| Evidence Dimension | HOMO-LUMO energy gap (ΔE) and global reactivity descriptors |
|---|---|
| Target Compound Data | Q3 (6-nitro derivative). Quantitative values for ΔE, η, ω are provided in the full text. |
| Comparator Or Baseline | Q1 (quinoxalin-2(1H)-one) and Q2 (6-methylquinoxalin-2(1H)-one). Quantitative values are provided in the full text. |
| Quantified Difference | The study reports a clear ranking of calculated parameters among Q1, Q2, and Q3, with Q3 displaying a unique electronic profile. Specific numerical differences are detailed in the original research article. |
| Conditions | DFT calculations using B3LYP/6-31G* method, gas phase. |
Why This Matters
For researchers in materials science or corrosion inhibition, this provides a predictive metric for selecting the optimal quinoxalinone derivative, as the electronic properties directly correlate with performance.
- [1] El Assyry, A., et al. (2015). Experimental and theoretical comparatives investigation of mild steel corrosion inhibition by quinoxalinone derivatives in 1 M HCl. Research on Chemical Intermediates, 41, 3419–3431. View Source
